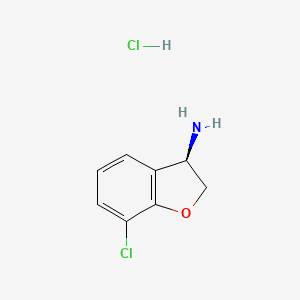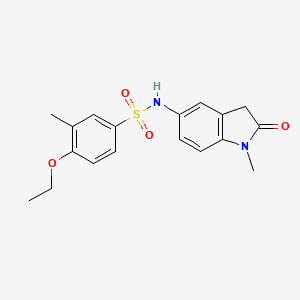
(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include its reactivity with other substances, the conditions required for the reactions, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and stability. Techniques like thermal analysis and HPLC are often used .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Investigation
Research has shown the utility of benzofuran derivatives in synthesizing novel compounds with potential antimicrobial activities. For example, the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans has been explored, highlighting the antimicrobial potential of these compounds (Kumar et al., 2007).
Tautomerism and Intramolecular Hydrogen Bonding
The study of tautomerism and intramolecular hydrogen bonding in Schiff bases related to benzofuran compounds has provided insights into the structural and electronic properties of these molecules. This research can aid in understanding the chemical behavior and potential applications of benzofuran derivatives (Nazır et al., 2000).
Synthetic Methodologies
Significant advancements have been made in developing synthetic methodologies for benzofuran derivatives. For instance, concise synthesis methods for α-substituted 2-benzofuranmethamines and other 2-substituted benzofurans via α-substituted 2-benzofuranmethyl carbocation intermediates have been established, contributing to the versatility of benzofuran chemistry (Wongsa et al., 2013).
Diversity-Oriented Synthesis
The diversity-oriented synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds demonstrates the relevance of these structures in developing biologically active compounds. This approach has led to the creation of lead-like compounds with varying physicochemical properties, showcasing the potential of benzofuran derivatives in drug discovery (Qin et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALWTPSNQGZCN-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2745610.png)
![3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2745611.png)

![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)
![3-[4-[1-(2-Cyanoethyl)-3,5-dimethylpyrazol-4-yl]selanyl-3,5-dimethylpyrazol-1-yl]propanenitrile](/img/structure/B2745615.png)

![3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2745619.png)


![5-ethyl-3-oxo-2-phenyl-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2745624.png)
